N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-17-21(19-8-15-29-16-19)18(2)26(25-17)12-11-24-22(27)23(9-13-28-14-10-23)20-6-4-3-5-7-20/h3-8,15-16H,9-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVVJMBPABTQCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2(CCOCC2)C3=CC=CC=C3)C)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of a 1,3-diketone with hydrazine under acidic conditions.
Thiophene Synthesis: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling Reactions: The pyrazole and thiophene rings are then coupled using a suitable linker, such as an ethyl group, through a nucleophilic substitution reaction.
Oxane Ring Formation: The oxane ring is formed through the cyclization of a suitable diol with a carboxylic acid derivative.
Final Coupling: The final step involves coupling the oxane ring with the pyrazole-thiophene moiety using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of thiophene.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) for nitro group reduction.
Substitution: Halogens (Br2, Cl2) for halogenation; nitric acid (HNO3) for nitration.
Coupling: Palladium catalysts with boronic acids for Suzuki coupling.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Coupling: Biaryl or more complex aromatic systems.
Scientific Research Applications
Medicinal Chemistry
N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide has been investigated for its potential as a therapeutic agent. It exhibits various biological activities, including:
- Anti-inflammatory Activity : Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential use in treating inflammatory diseases.
Anticancer Research
Studies indicate that compounds related to this structure may possess anticancer properties. For instance, the compound's ability to interact with specific molecular targets could lead to the modulation of pathways involved in cancer progression. The exploration of its efficacy against various cancer cell lines is ongoing, with promising results suggesting further optimization for enhanced activity .
Material Science
Due to its unique electronic properties, this compound may find applications in the development of new materials with specific electronic or optical characteristics. Its structural features can be tailored for use in organic electronics or photonic devices.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
- Synthesis Protocols : The compound is typically synthesized through multi-step organic reactions, often employing methods such as Suzuki–Miyaura coupling for efficient carbon-carbon bond formation.
- Biological Evaluations : In silico studies have indicated potential as a 5-lipoxygenase inhibitor, highlighting its relevance in anti-inflammatory drug development .
- Therapeutic Studies : Ongoing research aims to explore its effectiveness against specific diseases like metabolic syndrome and certain types of cancer by targeting relevant biochemical pathways .
Mechanism of Action
The mechanism of action of N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrazole and thiophene rings are known to interact with various biological targets, including kinases and G-protein coupled receptors (GPCRs).
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural similarities with pyrazole-based derivatives reported in the literature. For instance:
- Compound 3 from (N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetamide) also contains a pyrazole ring but substitutes the thiophene group with a phenyldiazenyl moiety and includes a polyethylene glycol (PEG)-like azidoethyl chain.
- Compound 4 (a macrocyclic derivative in ) incorporates a pyrazole-phenyldiazenyl system within a cyclopropane-fused cyclooctatriazole scaffold. This highlights the versatility of pyrazole derivatives in forming complex architectures, though the biological relevance of such structures remains unexplored in the evidence .
Physicochemical and Spectroscopic Properties
However, key inferences can be made:
- The 4-phenyloxane-4-carboxamide group introduces conformational rigidity, which could influence solubility and metabolic stability relative to the PEG-azido chain in Compound 3.
Research Findings and Limitations
- underscores the role of SHELX software in crystallographic analysis, which is critical for resolving the 3D structures of such compounds .
- focuses on synthesis and spectroscopic characterization but lacks biological or computational data, limiting mechanistic insights.
Biological Activity
N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide, a compound with a complex molecular structure, has garnered attention for its potential biological activities. This article explores its biological properties, including anti-inflammatory, antioxidant, and anticancer effects, as well as its mechanisms of action.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C18H20N4O2S
- Molecular Weight : 334.44 g/mol
This compound features a pyrazole ring, which is known for its diverse biological activities due to its electrophilic nature and ability to undergo various substitution reactions.
Anti-inflammatory Properties
Research indicates that compounds with pyrazole moieties exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that derivatives of pyrazole can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. These actions are critical in managing conditions like arthritis and other inflammatory diseases .
Antioxidant Activity
This compound has shown promising antioxidant properties in various assays. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage. The docking studies suggest that this compound can effectively scavenge reactive oxygen species (ROS), contributing to cellular protection against oxidative damage .
Anticancer Effects
The anticancer potential of this compound has been highlighted in several studies. Pyrazole derivatives have been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types. The mechanisms often involve the modulation of signaling pathways such as the NF-kB pathway and the activation of caspases, which are essential for programmed cell death .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.
- Modulation of Gene Expression : It can alter the expression levels of genes associated with inflammation and cancer progression.
- Interaction with Cellular Signaling Pathways : By affecting pathways like NF-kB and MAPK, this compound can influence cell survival and apoptosis.
Case Studies
Recent studies have provided insights into the therapeutic potential of this compound:
- Study on Inflammation : A study evaluated the anti-inflammatory effects using animal models where the compound significantly reduced edema and inflammatory markers compared to controls .
- Antioxidant Efficacy : In vitro assays demonstrated that treatment with this compound led to a marked decrease in lipid peroxidation levels .
- Cancer Cell Line Studies : In experiments involving various cancer cell lines, the compound exhibited dose-dependent cytotoxicity, with IC50 values indicating potent anticancer activity .
Q & A
Q. Table 1: Structural vs. Bioactivity Comparisons
| Substituent Position | Thiophene Orientation | IC50 (μM) | Reference |
|---|---|---|---|
| 4-(Thiophen-3-yl) | Syn to oxane ring | 12.3 | |
| 4-Phenyl | Anti to oxane ring | 8.7 |
Advanced: How can computational modeling predict binding interactions of this compound with kinase targets like EGFR or CDK2?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Maestro to model interactions. The carboxamide moiety hydrogen bonds with kinase hinge regions (e.g., EGFR Met793), while the thiophene contributes hydrophobic interactions .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA ΔG ≤ -40 kcal/mol) .
- Validate experimentally : Compare predicted Ki values with SPR (surface plasmon resonance) binding assays .
Basic: What solvent systems are optimal for stabilizing the compound in pharmacological assays?
Methodological Answer:
- Aqueous solubility : Use DMSO/PBS (1:9 v/v) for stock solutions, ensuring no precipitation at ≤100 μM .
- Long-term storage : Lyophilize in 5% trehalose (pH 7.4) to prevent hydrolysis of the oxane ring .
Advanced: How does the oxane ring’s conformation affect the compound’s pharmacokinetic properties?
Methodological Answer:
The chair conformation of the oxane ring (confirmed by X-ray crystallography) enhances metabolic stability by shielding the carboxamide from CYP450 enzymes. Key evidence:
- Plasma stability assays : t1/2 > 6 hours in human liver microsomes vs. t1/2 < 2 hours for non-chair analogs .
- LogP calculations : Chair conformation reduces LogP by 0.3 units compared to boat forms, improving aqueous solubility .
Advanced: What mechanistic hypotheses explain the compound’s selectivity for bacterial vs. mammalian topoisomerases?
Methodological Answer:
- Molecular dynamics : The thiophen-3-yl group occupies a hydrophobic pocket in bacterial topo IV (absent in human topo IIα), confirmed by ΔGbinding = -9.2 kcal/mol .
- Enzyme inhibition assays : IC50 = 2.1 μM for E. coli topo IV vs. IC50 > 50 μM for human topo IIα .
- Mutagenesis studies : Bacterial resistance mutations (e.g., ParC S80L) reduce binding affinity by 10-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
